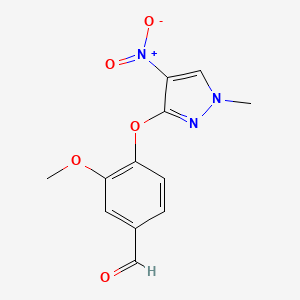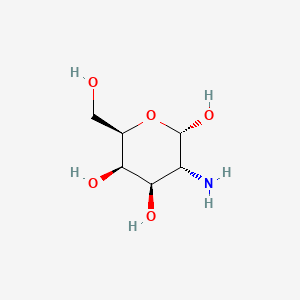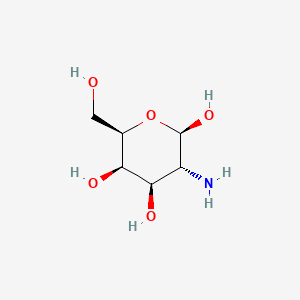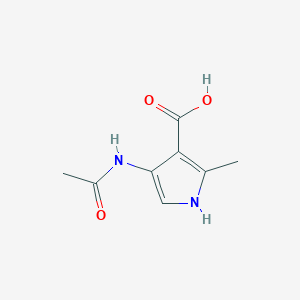
3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde
概要
説明
3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a methoxy group at the 3-position and a 1-methyl-4-nitro-1H-pyrazol-3-yloxy group at the 4-position of the benzaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. For example, 3-methyl-4-nitro-1H-pyrazole can be prepared by reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with nitric acid .
-
Methoxylation: : The methoxy group can be introduced by reacting the appropriate benzaldehyde derivative with methanol in the presence of an acid catalyst .
-
Coupling Reaction: : The final step involves the coupling of the methoxybenzaldehyde with the pyrazole derivative. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative is reacted with the methoxybenzaldehyde in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
-
Oxidation: : The aldehyde group in 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid .
-
Reduction: : The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
-
Substitution: : The methoxy group can be substituted with other nucleophiles under appropriate conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
科学的研究の応用
3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties .
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications .
-
Material Science: : The compound can be used in the development of new materials with specific properties, such as polymers and dyes .
作用機序
The mechanism of action of 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
3-Methoxy-4-nitrobenzaldehyde: Lacks the pyrazole ring but has similar functional groups.
4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde: Lacks the methoxy group but has a similar structure.
3-Methoxy-4-((1-methyl-1H-pyrazol-3-yl)oxy)benzaldehyde: Lacks the nitro group but has a similar structure.
Uniqueness
3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is unique due to the presence of both the methoxy and nitro groups, which can influence its reactivity and biological activity. The combination of these functional groups with the pyrazole ring makes it a versatile compound for various applications .
特性
IUPAC Name |
3-methoxy-4-(1-methyl-4-nitropyrazol-3-yl)oxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-14-6-9(15(17)18)12(13-14)20-10-4-3-8(7-16)5-11(10)19-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVSTQKQTBHQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164849 | |
| Record name | Benzaldehyde, 3-methoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429418-15-4 | |
| Record name | Benzaldehyde, 3-methoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429418-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-methoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone,2-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B3047555.png)




![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid](/img/structure/B3047561.png)

![T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate](/img/structure/B3047564.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B3047569.png)
![Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-](/img/structure/B3047571.png)
![Benzo[b]thiophene-6-carboxylic acid, methyl ester](/img/structure/B3047572.png)


![3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide hydrochloride](/img/structure/B3047578.png)
